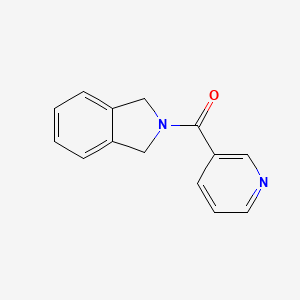

异吲哚林-2-基(吡啶-3-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of aromatic ketones, such as Isoindolin-2-yl(pyridin-3-yl)methanone, has gained extensive attention in recent years . An efficient copper-catalyzed synthesis method has been described, which involves the oxidation of Csp3-H for the synthesis of aromatic ketones . This method uses pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, and undergoes the reaction well to obtain the corresponding products in moderate to good yields .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of Isoindolin-2-yl(pyridin-3-yl)methanone is the oxidation of Csp3-H . This reaction is catalyzed by transition metals and uses water under mild conditions . The reaction is efficient and produces moderate to good yields .科学研究应用

合成方法和应用

- 杂环化合物的合成:Bawa 等人(2010 年)的一项研究探讨了噌啉和吡唑衍生物的合成,突出了含有噌啉部分的化合物广泛的药理活性,例如抗菌和抗癌特性 (Bawa 等人,2010 年)。

- 有机催化合成:Chen 等人(2009 年)描述了一种对映选择性有机催化方法,用于合成具有高对映纯度和结构多样性的螺[吡咯烷-3,3'-羟吲哚]衍生物,展示了它们在药物化学中的重要性 (Chen 等人,2009 年)。

- 钴催化的环化:人们发现了一种由脂肪酰胺和末端炔烃钴催化合成吡咯烷酮和异吲哚啉酮的方法,突出了通过 C-H 键活化创建重要化学结构的潜力 (Zhang 等人,2015 年)。

结构和机理见解

- 配合物的形成和空间效应:Anderson 等人(2003 年)对 Zn(II) 和 Cu(II) 的异吲哚啉配合物的研究揭示了独特的配位模式和空间拥挤对配体行为的影响,表明了异吲哚啉基配体在配位化学中的多功能性 (Anderson 等人,2003 年)。

生物活性和药用应用

- 抗增殖活性:异吲哚啉的新型衍生物对不同细胞系表现出不同程度的抗增殖活性,表明异吲哚啉衍生物在癌症治疗中的治疗潜力 (Sović 等人,2011 年)。

- 酪氨酸酶抑制:一项对邻苯二甲酰亚胺衍生物(包括 2-((吡啶基氨基)甲基)异吲哚林-1,3-二酮)的研究证明了显着的酪氨酸酶抑制活性,表明它们在治疗色素沉着过度疾病中的潜在用途 (Then 等人,2018 年)。

作用机制

Target of Action

Isoindolin-2-yl(pyridin-3-yl)methanone is a complex compound that is part of the indole derivatives family . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives, to which this compound belongs, are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a broad range of interactions with their targets, leading to various biochemical changes.

Biochemical Pathways

Given the broad spectrum of biological activities of indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

The diverse biological activities of indole derivatives suggest that this compound may have a wide range of effects at the molecular and cellular levels .

生化分析

Biochemical Properties

Isoindolin-2-yl(pyridin-3-yl)methanone, like other isoindoline derivatives, has been found to interact with multiple receptors, which makes it a valuable candidate for the development of new useful derivatives

Molecular Mechanism

The molecular mechanism of action of Isoindolin-2-yl(pyridin-3-yl)methanone is not yet fully understood. It is known that isoindoline derivatives can bind with high affinity to multiple receptors , suggesting that Isoindolin-2-yl(pyridin-3-yl)methanone may exert its effects at the molecular level through similar interactions

属性

IUPAC Name |

1,3-dihydroisoindol-2-yl(pyridin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c17-14(11-6-3-7-15-8-11)16-9-12-4-1-2-5-13(12)10-16/h1-8H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWMDIGEVGMIDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CN1C(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(2-Methylpropyl)sulfanyl]-5-nitroquinoline](/img/structure/B2882101.png)

![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2882105.png)

![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2882116.png)

![3-[(3,4-dimethylphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide](/img/structure/B2882122.png)